molecular formula C11H21NO5 B6236297 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 872689-61-7

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Cat. No. B6236297
CAS RN: 872689-61-7
M. Wt: 247.3
InChI Key:
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Description

“(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid” is a chemical compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C13H23NO5 .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H23NO5 . The CAS Number is 336870-02-1 .


Chemical Reactions Analysis

The introduction of the tert-butoxycarbonyl group into a variety of organic compounds is a key reaction involving this compound . This reaction is facilitated using flow microreactor systems, which makes the process more efficient and versatile .

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid involves the protection of the amine group, followed by the alkylation of the protected amine with 3-methoxy-3-methylbutanoic acid. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "3-methoxy-3-methylbutanoic acid", "tert-butyl carbamate", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "dimethylformamide (DMF)", "triethylamine (TEA)", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Protection of amine group", "3-methoxy-3-methylbutanoic acid is dissolved in DMF and treated with DIC and NHS to activate the carboxylic acid group. Tert-butyl carbamate is then added to the reaction mixture along with TEA as a base. The reaction is allowed to proceed for several hours at room temperature to yield the protected amine product.", "Step 2: Alkylation of protected amine", "The protected amine product is dissolved in DMF and treated with 3-methoxy-3-methylbutyl bromide as an alkylating agent. TEA is added as a base and the reaction is allowed to proceed for several hours at room temperature. The reaction mixture is then quenched with HCl and extracted with ethyl acetate.", "Step 3: Deprotection of Boc group", "The extracted product is treated with NaOH to remove the Boc protecting group. The resulting product is then acidified with HCl and extracted with ethyl acetate. The organic layer is washed with brine and dried over anhydrous Na2SO4. The solvent is then removed under reduced pressure to yield the final product, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid." ] }

CAS RN

872689-61-7

Molecular Formula

C11H21NO5

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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